molecular formula C11H15ClN2O2 B7893887 Butyl[(2-chloro-6-nitrophenyl)methyl]amine

Butyl[(2-chloro-6-nitrophenyl)methyl]amine

Cat. No.: B7893887
M. Wt: 242.70 g/mol
InChI Key: UOMPNSWPQHDQFG-UHFFFAOYSA-N
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Description

Butyl[(2-chloro-6-nitrophenyl)methyl]amine is an organic compound characterized by the presence of a butyl group attached to an amine functional group, which is further bonded to a 2-chloro-6-nitrophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2-chloro-6-nitrophenyl)methyl]amine typically involves a multi-step process:

    Nitration: The starting material, 2-chlorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-nitrotoluene.

    Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron to form 2-chloro-6-nitrobenzyl bromide.

    Amination: The final step involves the nucleophilic substitution of the bromide with butylamine under reflux conditions to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2-chloro-6-nitrophenyl)methyl]amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Nucleophiles (e.g., thiols, amines), solvents like dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic aqueous solutions.

Major Products

    Reduction: 2-chloro-6-aminophenylmethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Butyl[(2-chloro-6-nitrophenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Butyl[(2-chloro-6-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The nitro group plays a crucial role in its reactivity, participating in redox reactions and forming reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Butyl[(2-chloro-4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in a different position.

    Butyl[(2-bromo-6-nitrophenyl)methyl]amine: Similar structure but with a bromine atom instead of chlorine.

    Butyl[(2-chloro-6-nitrophenyl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Butyl[(2-chloro-6-nitrophenyl)methyl]amine is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and biological activity. The presence of the butyl group also affects its solubility and interaction with biological membranes, making it distinct from its analogs.

Properties

IUPAC Name

N-[(2-chloro-6-nitrophenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-2-3-7-13-8-9-10(12)5-4-6-11(9)14(15)16/h4-6,13H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMPNSWPQHDQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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